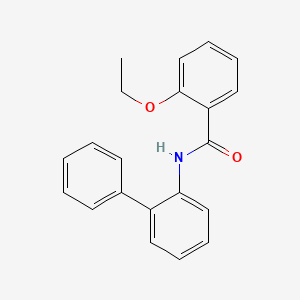
N-2-biphenylyl-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-ethoxybenzamide, also known as BPEB, is a chemical compound that has been extensively researched for its potential use as a ligand in neuroscience studies. BPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In
作用機序
N-2-biphenylyl-2-ethoxybenzamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, N-2-biphenylyl-2-ethoxybenzamide can modulate the release of other neurotransmitters such as dopamine, which has been implicated in the pathophysiology of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-ethoxybenzamide has been shown to modulate the release of dopamine in the striatum, which is a key region involved in motor control and reward processing. This modulation has been observed in both animal models and human studies, suggesting that N-2-biphenylyl-2-ethoxybenzamide may have potential therapeutic effects for neurological disorders such as Parkinson's disease and addiction.
実験室実験の利点と制限
One of the main advantages of using N-2-biphenylyl-2-ethoxybenzamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors or neurotransmitters. However, N-2-biphenylyl-2-ethoxybenzamide has a relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of N-2-biphenylyl-2-ethoxybenzamide in animal models may not fully reflect the effects of mGluR5 antagonists in humans, which can limit the translational potential of this research.
将来の方向性
Future research on N-2-biphenylyl-2-ethoxybenzamide should focus on optimizing its synthesis method to produce higher yields and purity. Additionally, studies should investigate the potential therapeutic effects of mGluR5 antagonists in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Further research should also explore the potential side effects of mGluR5 antagonists and their long-term effects on brain function. Finally, studies should investigate the potential use of N-2-biphenylyl-2-ethoxybenzamide as a tool for studying the role of mGluR5 in other neurological disorders and for developing new treatments for these disorders.
合成法
The synthesis of N-2-biphenylyl-2-ethoxybenzamide involves the reaction of 2-bromoethanol with 2-ethoxybenzoyl chloride in the presence of triethylamine to produce 2-ethoxy-N-(2-hydroxyethyl)benzamide. The product is then treated with 2-biphenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield N-2-biphenylyl-2-ethoxybenzamide. This method has been optimized to produce high yields of N-2-biphenylyl-2-ethoxybenzamide with high purity.
科学的研究の応用
N-2-biphenylyl-2-ethoxybenzamide has been extensively used in neuroscience research as a selective antagonist of mGluR5. This receptor has been implicated in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. N-2-biphenylyl-2-ethoxybenzamide has been used to study the role of mGluR5 in these disorders and to evaluate the potential therapeutic effects of mGluR5 antagonists.
特性
IUPAC Name |
2-ethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-15-9-7-13-18(20)21(23)22-19-14-8-6-12-17(19)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNJFFZTCDQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-biphenylyl-2-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


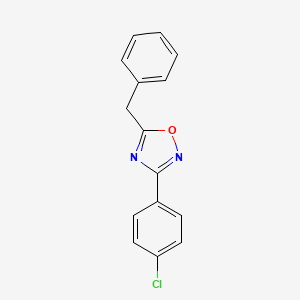
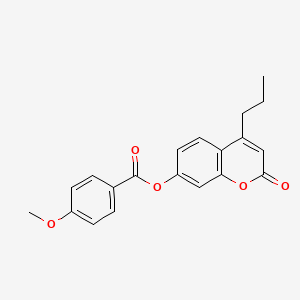
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
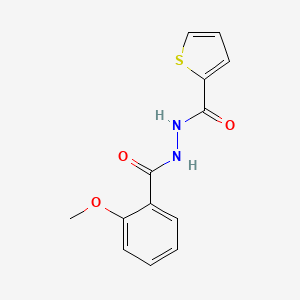
![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)
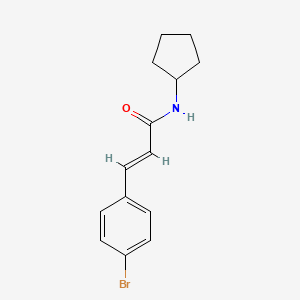
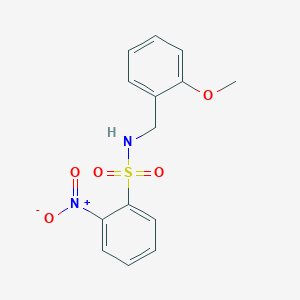
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)